molecular formula C9H7N3 B14167841 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-

Cat. No.: B14167841
M. Wt: 157.17 g/mol
InChI Key: UXCSPLVYXJDLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- typically involves the reaction of a pyrrole derivative with a pyridine derivative under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain the desired compound . Another method includes the use of liquid ammonia and petroleum ether under nitrogen protection to achieve the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-ethynyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C9H7N3/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h1,3-5H,10H2,(H,11,12)

InChI Key

UXCSPLVYXJDLEA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=CC(=CN=C2N1)N

Origin of Product

United States

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